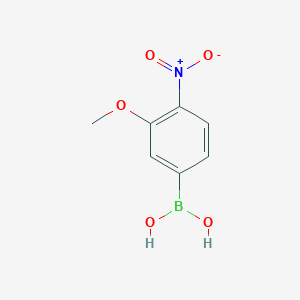

3-Methoxy-4-nitrophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxy-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILQEOSUUIULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743017 | |

| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1377248-58-2 | |

| Record name | (3-Methoxy-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-nitrophenylboronic acid (CAS: 1377248-58-2)

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-nitrophenylboronic acid, a key building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-tested insights to leverage this versatile reagent effectively.

Core Compound Identification and Properties

This compound is an aromatic boronic acid derivative that has gained significant traction as a versatile intermediate in organic synthesis. Its unique substitution pattern—featuring a methoxy group and a nitro group on the phenyl ring—imparts specific electronic properties that are highly valuable in the construction of complex molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1377248-58-2 .[1][2]

1.1. Physicochemical Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1377248-58-2 | [1][2] |

| Molecular Formula | C₇H₈BNO₅ | [1] |

| Molecular Weight | 196.95 g/mol | [1][3] |

| Synonyms | (3-methoxy-4-nitrophenyl)boronic acid | [1][2] |

| Polar Surface Area (PSA) | 95.51 Ų | [1] |

| LogP | -0.19360 | [1] |

Synthesis and Mechanistic Considerations

While specific, optimized industrial synthesis routes for this compound are often proprietary, the general approach for creating substituted nitrophenylboronic acids typically involves the nitration of a corresponding methoxyphenylboronic acid precursor.

The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent side reactions, particularly the undesired protodeboronation (loss of the B(OH)₂ group). A common laboratory-scale approach involves the careful, dropwise addition of nitric acid to a solution of the starting boronic acid in a suitable solvent like acetic anhydride or dimethyl sulfoxide, often at controlled temperatures to manage the exothermic nature of the reaction.[4]

Causality Insight: The electron-donating methoxy group is an ortho-, para-director. However, the boronic acid group is a meta-director and can be susceptible to cleavage under harsh acidic conditions. The reaction conditions must be finely tuned to favor nitration at the desired position (ortho to the methoxy group and meta to the boronic acid group) while preserving the crucial C-B bond.

Caption: Generalized workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning, palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and advanced materials.[5][6]

Boronic acids are favored in these reactions due to their stability, low toxicity, and commercial availability.[7] The presence of the electron-withdrawing nitro group on this compound can influence the electronic nature of the palladium complex during the catalytic cycle, potentially affecting reaction rates and yields.[4]

3.1. The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism is a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex. This is often the rate-determining step.[8]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-methoxy-4-nitrophenyl moiety) to the palladium center, displacing the halide. The base is essential for forming a more nucleophilic boronate species, which facilitates this transfer.[7][8]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Detailed Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide.

Objective: To synthesize 4'-Bromo-3-methoxy-4-nitrobiphenyl.

Materials:

-

This compound (1.0 mmol, 197 mg)

-

1,4-Dibromobenzene (1.2 mmol, 283 mg)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

Toluene (8 mL)

-

Water (2 mL)

-

Round-bottom flask (25 mL) with reflux condenser

-

Stir bar

Methodology:

-

Vessel Preparation & Inerting: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (197 mg), 1,4-dibromobenzene (283 mg), and potassium carbonate (414 mg). Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Expert Rationale: Using a slight excess (1.2 eq) of the dibromobenzene partner can help drive the reaction to completion. The inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.

-

-

Catalyst Preparation: In a separate vial, dissolve the Palladium(II) acetate (4.5 mg) and triphenylphosphine (21 mg) in 2 mL of the toluene. The solution should be gently swirled.

-

Expert Rationale: Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition and improving its reactivity.

-

-

Reaction Assembly: Add the remaining toluene (6 mL) and water (2 mL) to the reaction flask via syringe. Then, add the catalyst solution to the flask.

-

Expert Rationale: This is a biphasic reaction system. The base (K₂CO₃) is primarily in the aqueous phase, while the organic starting materials and catalyst are in the toluene phase. The phase transfer of the activated boronate is a key step.

-

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and attach the reflux condenser. Stir the reaction vigorously for 4-6 hours.

-

Expert Rationale: Heating is required to overcome the activation energy for the oxidative addition step. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient reaction.

-

-

Monitoring & Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery and Development

The nitro-aromatic motif is a well-established pharmacophore and a versatile synthetic handle. The nitro group in molecules derived from this compound can be readily reduced to an amine. This resulting aniline derivative opens up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, or diazotization, allowing for the rapid generation of compound libraries for screening.

Boronic acids themselves have emerged as important therapeutic agents. The FDA-approved drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, highlights the significance of the boronic acid functional group in medicinal chemistry.[5] While this compound is primarily a building block, its incorporation into larger molecules contributes to scaffolds that may interact with biological targets. The field continues to see a rising interest in boronic acid-containing drugs for various therapeutic areas.[5][9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[2]

-

Storage: Store in a cool, dry place in a tightly sealed container.

References

-

GlobalChemMall. (3-methoxy-4-nitrophenyl)boronic acid.[Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Organic Chemistry Portal. Suzuki Coupling.[Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

-

Singh, U. P., & Singh, R. K. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 770. [Link]

Sources

- 1. globalchemmall.com [globalchemmall.com]

- 2. (3-Methoxy-4-nitrophenyl)boronic acid | 1377248-58-2 [sigmaaldrich.com]

- 3. 4-Methoxy-3-nitrophenylboronic acid AldrichCPR 827614-67-5 [sigmaaldrich.com]

- 4. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Methoxy-4-nitrophenylboronic Acid in Organic Solvents

Abstract

3-Methoxy-4-nitrophenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility in drug discovery pipelines is often dictated by its physicochemical properties, paramount among which is its solubility. A comprehensive understanding of its solubility profile in various organic solvents is crucial for optimizing reaction conditions, developing robust purification strategies, and ensuring process scalability. This guide provides an in-depth analysis of the factors governing the solubility of this compound, offers predictive insights into its behavior in common organic solvents, and presents a validated experimental protocol for its precise quantitative determination.

Introduction: The Strategic Importance of this compound

This compound (CAS: 827614-67-5; Molecular Weight: 196.95 g/mol ) is a bifunctional aromatic compound whose value lies in the strategic placement of its functional groups.[3] The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, while the methoxy and nitro groups modulate the electronic properties of the phenyl ring and offer sites for further chemical modification.[1] The success of synthetic campaigns employing this reagent is fundamentally linked to its solubility. Inadequate solubility can lead to poor reaction kinetics, low yields, and significant challenges in downstream processing and purification. Conversely, a well-characterized solubility profile enables rational solvent selection, leading to homogenous reaction mixtures, predictable outcomes, and efficient workflows.

Physicochemical Drivers of Solubility

The solubility of this compound is a direct consequence of its molecular structure. The interplay between its three key functional groups dictates its interaction with different solvent environments.

-

Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and a hydrogen bond acceptor. It has a known tendency to undergo reversible dehydration to form a cyclic anhydride trimer (a boroxine), a process that can complicate solubility studies.[4]

-

Nitro Group (-NO₂): As a strongly electron-withdrawing and highly polar group, the nitro functionality significantly increases the molecule's overall polarity.

-

Methoxy Group (-OCH₃): This electron-donating group is a hydrogen bond acceptor and contributes to the molecule's polarity, albeit to a lesser extent than the nitro group.

The combination of these groups results in a molecule with significant polarity and hydrogen-bonding potential. Therefore, its solubility is expected to be highest in polar solvents and lowest in non-polar hydrocarbon solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | Strong dipole-dipole interactions with the polar nitro and methoxy groups. Solvents like DMF and Acetone are excellent for dissolving polar compounds.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Capable of hydrogen bonding with the boronic acid, nitro, and methoxy groups, facilitating dissolution. |

| Ethers | Diethyl Ether, Dipropyl Ether | Moderate to Low | Ethers are good solvents for many boronic acids due to their ability to act as hydrogen bond acceptors.[6] However, their lower polarity compared to ketones or alcohols may limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity of these solvents may be sufficient for partial dissolution, making them potentially useful for purification techniques like crystallization.[6] |

| Non-Polar | Hexanes, Toluene, Methylcyclohexane | Very Low to Insoluble | "Like dissolves like" principle. The high polarity of the solute is incompatible with non-polar solvents. Hydrocarbons are often used to precipitate boronic acids or wash away non-polar impurities.[6] |

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a reliable experimental method is essential. The dynamic (or synthetic) method is a robust and widely used technique for determining the solubility of boronic acids in organic solvents.[4][7] This method involves observing the precise temperature at which a known composition of solute and solvent becomes a single homogenous phase upon controlled heating.

Principle of the Dynamic Method

A biphasic mixture of this compound and the chosen solvent is prepared with a precisely known composition. The mixture is heated at a slow, constant rate with vigorous stirring. The point at which the last solid particle dissolves, resulting in a clear solution, is the equilibrium temperature for that specific concentration. This is typically detected by observing the disappearance of turbidity, which can be done visually or with an instrumental probe that measures light transmittance.[4][7]

Required Apparatus and Reagents

-

Jacketed glass vessel with a magnetic stirrer

-

High-precision balance (accuracy ±0.1 mg)

-

Programmable circulating thermostat for precise temperature control

-

Calibrated digital thermometer (accuracy ±0.1 K)

-

This compound (purity >98%)

-

High-purity organic solvents (anhydrous grade recommended)

Step-by-Step Experimental Procedure

-

Preparation: Accurately weigh a specific amount of this compound into the jacketed glass vessel.

-

Solvent Addition: Add a precise mass of the desired organic solvent to the vessel. The exact masses are used to calculate the mole fraction composition of the sample.

-

Heating and Stirring: Begin vigorous stirring to ensure the suspension is uniform. Program the circulating thermostat to increase the temperature of the vessel jacket at a slow, constant rate (e.g., 0.2-0.3 K/min). A slow heating rate is critical to ensure the system remains at thermal equilibrium.[4]

-

Endpoint Determination: Carefully observe the mixture as it heats. The solubility equilibrium point is the temperature at which the solution becomes completely clear and free of turbidity. Record this temperature.

-

Data Collection: Repeat this procedure for several different mole fraction compositions to generate a solubility curve (solubility vs. temperature).

This self-validating protocol ensures that each data point represents a true thermodynamic equilibrium, providing trustworthy and reproducible results.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the dynamic method for solubility determination.

Caption: Workflow for the dynamic determination of solubility.

Safety and Handling Considerations

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Classification: It is classified as Acute Toxicity, Oral, Category 4.[3] The GHS hazard statement is H302: Harmful if swallowed.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Always consult the most current Safety Data Sheet (SDS) for the material before use.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its chemical structure allows for reliable predictions of its behavior in various organic solvents. It is expected to be most soluble in polar protic and aprotic solvents and poorly soluble in non-polar hydrocarbons. For researchers and drug development professionals requiring precise data, the dynamic solubility determination method provides a validated, trustworthy, and reproducible protocol. By combining theoretical prediction with rigorous experimental verification, scientists can effectively harness the synthetic potential of this valuable building block, accelerating the discovery and development of new chemical entities.

References

- BenchChem. (n.d.). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methoxy-4-methylphenyl)boronic acid. Retrieved from [Link]

-

Domanska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4489–4499. Retrieved from [Link]

-

Nikitjina, A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Retrieved from [Link]

-

PubChem. (n.d.). Boron Compounds in Drug Discovery. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

Sporzynski, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 847–861. Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and reaction conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-nitrophenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Blueprint: Understanding 4-Nitrophenylboronic Acid as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Fundamental Reactivity of Nitrophenylboronic Acids

A Mechanistic & Practical Guide for Applied Synthesis

Executive Summary

Nitrophenylboronic acids represent a paradox in organoboron chemistry: they are among the most thermodynamically potent substrates for bioconjugation and sensing due to their enhanced Lewis acidity, yet they are kinetically fragile in traditional cross-coupling environments.

For the drug development scientist, the nitro group is not merely a substituent; it is an electronic amplifier that lowers the pKa of the boronic acid from ~8.8 (phenylboronic acid) to ~7.0. This shift renders them uniquely capable of binding saccharides at physiological pH (7.4) but simultaneously activates a rapid decomposition pathway—protodeboronation—under standard Suzuki-Miyaura conditions. This guide deconstructs these competing reactivities to provide a self-validating framework for their use.

Part 1: Electronic Architecture & Thermodynamics

The fundamental reactivity of nitrophenylboronic acids is dictated by the electron-withdrawing nature (EWG) of the nitro group (

1.1 The pKa Shift and Ionization

In aqueous media, boronic acids exist in equilibrium between the neutral trigonal form and the anionic tetrahedral boronate. The pKa of this transition is the critical determinant of reactivity.

| Compound | Substituent Effect | Approx.[1][2][3][4][5][6] pKa | Reactivity Implication |

| Phenylboronic Acid (PBA) | None (Reference) | 8.8 | Requires pH > 9 for optimal diol binding or transmetallation. |

| 3-Nitrophenylboronic Acid | Inductive Withdrawal (-I) | ~7.0 - 7.2 | Bio-active: Exists as ~50% boronate anion at pH 7.4. |

| 4-Nitrophenylboronic Acid | Resonance Withdrawal (-R) | ~6.9 - 7.1 | High Instability: Resonance stabilization of the ipso-carbon facilitates C-B bond cleavage. |

1.2 Mechanistic Consequence: The "Goldilocks" Zone

For sensing applications, this pKa shift is advantageous. Glucose binding requires the tetrahedral boronate form.[7] Since nitrophenylboronic acids are partially ionized at physiological pH, they bind sugars spontaneously without the need for the alkaline buffers required by PBA. However, this same ionization makes the C-B bond susceptible to nucleophilic attack and subsequent cleavage.

Part 2: The Protodeboronation Challenge

The primary failure mode when utilizing nitrophenylboronic acids is protodeboronation —the replacement of the boronic acid group with a proton. Unlike electron-rich boronic acids which are stable in base, nitro-variants undergo rapid decomposition via a base-catalyzed mechanism involving a transient aryl anion.

2.1 The Decomposition Pathway

Under basic conditions (standard Suzuki conditions), the boronic acid forms a "ate" complex (boronate anion). If the aromatic ring is electron-deficient, the C-B bond weakens. A water molecule or proton source then facilitates the cleavage, releasing nitrobenzene and boric acid.

Critical Insight: The rate of protodeboronation for 2- and 4-nitrophenylboronic acids can be orders of magnitude faster than for phenylboronic acid. This reaction is often self-catalyzed or accelerated when the pH is close to the pKa of the acid.

Part 3: Synthetic Utility – "Best Practice" Protocols

To successfully couple nitrophenylboronic acids, one must suppress the formation of the aqueous boronate species that leads to decomposition.

3.1 Protocol: Anhydrous Fluoride-Activated Suzuki Coupling

Rationale: This protocol replaces the aqueous hydroxide base (which promotes hydrolysis) with anhydrous fluoride. Fluoride activates the boron atom for transmetallation without generating high concentrations of the unstable hydroxy-boronate species.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Boron Source: 3-Nitrophenylboronic acid (1.2 equiv)

-

Catalyst: PdCl2(PPh3)2 (3-5 mol%) — Preferred over Pd(PPh3)4 for stability.

-

Base/Activator: Potassium Fluoride (KF) (3.0 equiv), spray-dried.

-

Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step Workflow:

-

Drying: Flame-dry a reaction vial under argon. Moisture is the enemy of this substrate.

-

Charging: Add the aryl bromide, nitrophenylboronic acid, KF, and Pd catalyst.

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvation: Inject anhydrous dioxane via syringe.

-

Reaction: Heat to 80°C. Monitor via TLC/LCMS.

-

Checkpoint: If protodeboronation (nitrobenzene formation) is observed, lower temperature to 60°C and increase catalyst loading.

-

-

Workup: Filter through a celite pad to remove inorganic salts before aqueous wash.

3.2 Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High levels of Nitrobenzene | Protodeboronation via hydrolysis. | Switch to anhydrous conditions; use KF or CsF instead of K2CO3. |

| Homocoupling of Aryl Halide | Oxidative addition occurred, but transmetallation failed. | Boron not activated. Ensure fluoride source is dry/fresh. |

| No Reaction | Catalyst poisoning or inactive boron. | Switch to a highly active catalyst system like Pd(dppf)Cl2 or Buchwald precatalysts (XPhos Pd G2). |

Part 4: Chemical Biology & Sensing Applications[8][9][10][11]

In the context of drug delivery and sensing, the nitrophenylboronic acid moiety acts as a "chemical switch." Its ability to bind diols (like glucose) is a reversible equilibrium governed by pH.

4.1 The Binding Mechanism

The interaction follows a specific pathway:

-

Ionization: The neutral boronic acid ionizes to the boronate anion.

-

Esterification: The anion rapidly condenses with the cis-1,2-diol of the sugar to form a cyclic ester.

-

Stabilization: The cyclic ester is more acidic than the free acid, locking the complex in the anionic state at physiological pH.

4.2 Experimental Validation: Binding Constant Determination

To verify the utility of a nitrophenylboronic acid derivative for sensing:

-

Method: Alizarin Red S (ARS) Displacement Assay.[8]

-

Principle: ARS binds to the boronic acid, causing a color change (fluorescence or absorbance shift).[9][8] Adding a diol (sugar) displaces the ARS.

-

Advantage: This method works well for nitrophenyl derivatives because they bind ARS strongly at neutral pH, unlike phenylboronic acid which requires high pH.

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

-

Brooks, W. L. A., & Sumerlin, B. S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine." Chemical Reviews.

-

Miyaura, N. (2002). "Organoboron Compounds."[4] Topics in Current Chemistry.

-

Wang, D., & Springsteen, G. (2018).[9] "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation." ACS Omega.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Senior Application Scientist's Guide to the Electronic Effects of Substituents on Phenylboronic Acids: Principles and Practical Applications

Abstract

Phenylboronic acids are indispensable reagents in modern chemistry, serving as key building blocks in organic synthesis, diagnostics, and materials science. Their utility is profoundly influenced by the electronic nature of substituents on the phenyl ring. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these electronic effects. We will dissect the fundamental principles governing substituent influence, detail robust experimental methodologies for their quantification, and explore the causal relationships between electronic modulation and performance in critical applications such as Suzuki-Miyaura cross-coupling and carbohydrate sensing. This document is designed not as a static protocol list, but as a self-validating system of knowledge, grounding theoretical concepts in field-proven experimental insights and authoritative references.

Introduction: The Electronically Tunable Boron Atom

At the heart of a phenylboronic acid's reactivity is the boron atom—a Lewis acid with a vacant p-orbital.[1] The electron density at this center dictates its ability to engage in crucial chemical transformations. The phenyl ring acts as a conduit through which substituents can electronically "tune" the boron's properties. By either donating or withdrawing electron density, these substituents modulate the boronic acid's Lewis acidity, its Brønsted acidity (pKa), and its reactivity in complex chemical environments.[2][3]

Understanding and predicting these effects is paramount. In drug development, modifying a boronic acid warhead can alter its binding affinity and selectivity for a protein target. In organic synthesis, tuning the electronics can dramatically impact the efficiency and rate of catalytic reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4] This guide will provide the foundational knowledge and practical frameworks necessary to harness these effects for rational molecular design and process optimization.

Fundamental Principles of Electronic Effects

The influence of a substituent on the phenyl ring is transmitted to the boronic acid moiety through two primary mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative substituents (e.g., -NO₂, -CF₃, halogens) exert a negative inductive effect (-I), pulling electron density away from the ring and, consequently, from the boron atom.[5] This withdrawal of electron density increases the Lewis acidity of the boron. Conversely, electropositive or alkyl groups exert a positive inductive effect (+I), donating electron density and decreasing Lewis acidity.

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons through the conjugated system of the phenyl ring.[5] Substituents with lone pairs (e.g., -OCH₃, -NH₂) or double bonds can donate or withdraw electron density via resonance. A methoxy group (-OCH₃) in the para position, for example, can donate a lone pair into the ring (+R effect), increasing electron density at the boron attachment point. A nitro group (-NO₂) can withdraw electron density from the ring via resonance (-R effect).

The net electronic effect of a substituent is a combination of these two forces. For instance, a halogen like fluorine is strongly electronegative (-I effect) but also possesses lone pairs that can be donated (+R effect).[6] The position of the substituent (ortho, meta, or para) is critical, as the resonance effect is most pronounced at the ortho and para positions, while the inductive effect operates at all positions.[6][7]

Quantifying Electronic Effects: The Hammett Relationship

To move from qualitative descriptions to quantitative prediction, we employ the Hammett equation, a cornerstone of physical organic chemistry.[8][9] The Hammett equation provides a linear free-energy relationship that correlates the electronic influence of meta- and para-substituents with reaction rates or equilibrium constants.

The equation is expressed as: log(K/K₀) = ρσ or log(k/k₀) = ρσ

Where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). It quantifies the electronic effect of that substituent relative to hydrogen.

-

σ > 0 for electron-withdrawing groups (EWGs).

-

σ < 0 for electron-donating groups (EDGs).

-

-

ρ (rho) is the reaction constant , which is specific to a given reaction and its conditions. It measures the sensitivity of the reaction to substituent effects.[8]

For the dissociation of phenylboronic acids, a Hammett plot of pKa versus σ yields a positive ρ value (ρ ≈ 2.1-2.2).[2] This positive value indicates that the reaction (deprotonation) is aided by electron-withdrawing substituents. EWGs stabilize the resulting negative charge on the boronate anion, thus increasing the acidity (lowering the pKa). The magnitude of ρ being greater than 1.0 (the value for benzoic acid dissociation by definition) shows that the acidity of phenylboronic acids is more sensitive to substituent effects than that of benzoic acids.[2]

Figure 1: Conceptual Hammett plot for phenylboronic acid pKa.

Impact on Acidity (pKa)

Phenylboronic acids are primarily Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species.[6] The pKa of a boronic acid reflects this equilibrium.

ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺

The acidity is a critical parameter as it governs the concentration of the reactive boronate species at a given pH. Substituents that withdraw electron density (-I, -R) increase the electrophilicity of the boron atom, stabilizing the resulting boronate anion and thus lowering the pKa (increasing acidity).[6] Conversely, electron-donating groups (+I, +R) decrease acidity, resulting in a higher pKa.[6]

| Substituent (para-) | Hammett Constant (σp) | Experimental pKa | Electronic Effect |

| -OCH₃ | -0.27 | 9.24 | Strong Donating (+R > -I) |

| -CH₃ | -0.17 | 9.05 | Donating (+I) |

| -H | 0.00 | 8.86[6] | Reference |

| -F | 0.06 | 8.71 | Weak Withdrawing (-I > +R) |

| -Cl | 0.23 | 8.55 | Withdrawing (-I > +R) |

| -CF₃ | 0.54 | 7.86[2] | Strong Withdrawing (-I) |

| -NO₂ | 0.78 | 7.14 | Strong Withdrawing (-I, -R) |

| Note: pKa values are compiled from various sources and can vary slightly with experimental conditions. This table serves as a representative guide.[2][6] |

Experimental Workflow: pKa Determination

Accurate pKa determination is essential for validating electronic effects. Spectrophotometric and potentiometric titrations are the most common and reliable methods.[2]

Protocol: pKa Determination by UV-Vis Spectrophotometric Titration

This method is highly sensitive and suitable for compounds that are poorly soluble in water.[2] It relies on the principle that the protonated (trigonal) and deprotonated (tetrahedral) forms of the boronic acid have different UV-Vis absorbance spectra.

Causality: By measuring the absorbance at a fixed wavelength across a range of precisely controlled pH values, one can determine the ratio of the two species and fit the data to the Henderson-Hasselbalch equation to extract the pKa.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the phenylboronic acid in a suitable solvent like DMSO or methanol.[10]

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M KCl).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small, precise volume of the boronic acid stock solution to each well. Then add the series of buffer solutions to achieve a final boronic acid concentration in the low micromolar range (e.g., 50 µM).[10]

-

Spectra Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.[11]

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

Fit the resulting sigmoidal curve to the appropriate equation (a modified Henderson-Hasselbalch equation) to determine the pKa, which corresponds to the pH at the inflection point of the curve.[12]

-

Figure 2: Workflow for pKa determination by UV-Vis spectroscopy.

Applications and Mechanistic Insights

The principles of electronic tuning have profound consequences in key applications.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. It is a cornerstone of pharmaceutical and fine chemical synthesis.[4][13] The electronic nature of the phenylboronic acid directly impacts the efficiency of the transmetalation step, which is often rate-limiting.

Mechanism Insight: In the transmetalation step, the boronate (ArB(OH)₃⁻), not the neutral boronic acid, is the active species that transfers its aryl group to the palladium center. Therefore, a lower pKa, which leads to a higher concentration of the boronate at a given pH, can facilitate this step. However, an overly electron-deficient aryl group can slow down the transfer from boron to palladium. This creates a complex relationship where a "sweet spot" of electronic properties often exists for optimal reactivity.

-

Electron-Donating Groups (EDGs): Can increase the nucleophilicity of the aryl group being transferred but decrease the concentration of the active boronate species (due to higher pKa).

-

Electron-Withdrawing Groups (EWGs): Increase the concentration of the active boronate (lower pKa) but can decrease the nucleophilicity of the aryl group, potentially slowing the C-Pd bond formation.

Figure 3: The Suzuki-Miyaura catalytic cycle.

Carbohydrate Sensing

Phenylboronic acids are widely used in sensors for diol-containing molecules like carbohydrates (e.g., glucose).[14] The sensing mechanism relies on the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol functionalities of the sugar.[1]

Mechanism Insight: For a sensor to be effective at physiological pH (~7.4), the pKa of the boronic acid must be lowered to match this range. This is because the esterification reaction is most favorable when the pH is close to the pKa of the boronic acid.[1][15] Therefore, installing strong electron-withdrawing groups on the phenyl ring is a key strategy in the design of glucose sensors.[16] This increases the Lewis acidity of the boron, promoting the formation of the tetrahedral boronate ester, which is the species often linked to a fluorescence or colorimetric signal change.[17]

-

High pKa Boronic Acid (e.g., Phenylboronic acid, pKa ~8.8): Poor binding at pH 7.4 as it exists predominantly in the neutral, less reactive trigonal form.

-

Low pKa Boronic Acid (e.g., 3-Nitrophenylboronic acid, pKa ~7.2): Significant binding at pH 7.4 due to a higher population of the tetrahedral form, which readily forms esters.

Figure 4: Phenylboronic acid-diol equilibrium in sensing.

Conclusion and Future Perspectives

The electronic effects of substituents are a powerful tool for rationally designing the properties and reactivity of phenylboronic acids. A thorough understanding of inductive and resonance effects, quantified by Hammett analysis and validated by experimental pKa determination, allows scientists to fine-tune these molecules for specific applications. Whether optimizing a catalytic step in a multi-million dollar drug synthesis or designing a life-saving glucose sensor, controlling the electron density at the boron center is the key to success.

Future research will continue to refine our understanding, particularly in complex systems where through-space interactions and steric effects complicate purely electronic models. The development of novel substituents with unique electronic profiles and the application of computational chemistry to predict pKa and reactivity with greater accuracy will further empower researchers to harness the full potential of these versatile chemical building blocks.

References

-

K. Kubiak, A. Adamczyk-Woźniak, M. K. Cyrański, Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction, Molecules, 2024. [Link]

-

M. Klakočar, J. Stahor, I. Piškor, L.-M. Tumir, Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds, Molecules, 2022. [Link]

-

IUPAC, Compendium of Chemical Terminology, 5th ed., 2025. [Link]

-

J. C. Baber, S. K. K. Kumar, N. J. L. B. van den Heuvel, et al., Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents, Chemistry – A European Journal, 2022. [Link]

-

M. A. Martínez-Aguirre, R. Villamil-Ramos, J. A. Guerrero-Alvarez, A. K. Yatsimirsky, Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters, The Journal of Organic Chemistry, 2013. [Link]

- University of Wisconsin-Madison, Hammett Equation - Mechanisms of Organic Reactions, Pharmacy 180.

-

A. A. Al-Hussain, Investigations substituent effect on structural, spectral and optical properties of phenylboronic acids, ResearchGate, 2021. [Link]

-

S. M. Hosseini, T. Shoeibi, A. Bijanzadeh, On the Computational Determination of the pKa of Some Arylboronic Acids, Molecules, 2021. [Link]

-

M. Klakočar, I. Piškor, L.-M. Tumir, The influence of ortho-substituents on the properties of phenylboronic acids, ResearchGate, 2021. [Link]

-

Science.gov, hammett substituent constants: Topics, Science.gov. [Link]

-

B. M. D. C. F. Carneiro, P. J. G. Coutinho, A. J. M. Moreno, Substituent effect on anthracene-based bisboronic acid glucose sensors, ResearchGate, 2010. [Link]

-

C. F. F. G. Gern, A. Lüchow, M. A. C. Nascimento, Energetics of Electron Pairs in Electrophilic Aromatic Substitutions, Molecules, 2021. [Link]

-

S. Li, S. M. F. G. Sousa, J. M. G. Martin, Substituent Effects on Monoboronic Acid Sensors for Saccharides Based on N-Phenyl-1,8-naphthalenedicarboximides, The Journal of Organic Chemistry, 2004. [Link]

-

AA Blocks, Chemistry Of Boronic Esters, 2019. [Link]

-

Wikipedia, Bioconjugation, Wikipedia. [Link]

-

M. Nishino, M. Y. M. Tan, A. J. M. Paddon-Jones, et al., The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids, Nature Communications, 2019. [Link]

-

M. A. Martínez-Aguirre, R. Villamil-Ramos, J. A. Guerrero-Alvarez, A. K. Yatsimirsky, Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters, ACS Publications, 2013. [Link]

-

H. Chen, C. Y. Wang, Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides..., ResearchGate, 2012. [Link]

-

M. Ghaffari, M. Masteri-Farahani, The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides..., Journal of Nanostructures, 2021. [Link]

-

A. M. O'Connell, P. G. O'Brien, D. G. Thompson, Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates, ResearchGate, 2010. [Link]

-

C. Bacchiocchi, M. Petroselli, Elucidation of the mechanism of the esterification of boric acid with aliphatic diols..., Chemical Communications, 2024. [Link]

-

J. C. Baber, S. K. K. Kumar, N. J. L. B. van den Heuvel, et al., pKa values for boronic acids 1-7, ResearchGate, 2022. [Link]

-

S. L. Wiskur, H. I. Inouye, P. C. Mohr, et al., Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins, Biopolymers, 2010. [Link]

-

Chemagination, How to measure pKa by UV-vis spectrophotometry, Chemagination. [Link]

-

T. Ku, S. J. Kim, J. I. Kim, Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution..., ResearchGate, 2016. [Link]

-

M. A. Martínez-Aguirre, R. Villamil-Ramos, J. A. Guerrero-Alvarez, A. K. Yatsimirsky, Substituent effects and pH profiles for stability constants of arylboronic acid diol esters, PubMed, 2013. [Link]

-

A. D. G. T. de Paiva, J. D. Figueroa-Villar, Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]..., Organometallics, 2018. [Link]

-

MDPI, Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction, MDPI, 2024. [Link]

-

Wikipedia, Hammett equation, Wikipedia. [Link]

-

University of California, Davis, pKa of a dye: UV-VIS Spectroscopy, Chem 105 Lab Manual. [Link]

-

Creative Bioarray, Protocol for Determining pKa Using Potentiometric Titration, Creative Bioarray. [Link]

-

M. Dowlut, D. G. Hall, Selective sensing of saccharides using simple boronic acids and their aggregates, Chemical Society Reviews, 2013. [Link]

-

K. Kubiak, A. Adamczyk-Woźniak, M. K. Cyrański, Correlation of the pKa values of monosubstituted phenylboronic acids..., ResearchGate, 2024. [Link]

-

ECETOC, APPENDIX A: MEASUREMENT OF ACIDITY (pKA), ECETOC. [Link]

-

M. A. Martínez-Aguirre, R. Villamil-Ramos, J. A. Guerrero-Alvarez, A. K. Yatsimirsky, Substituent effects and pH profiles for stability constants of arylboronic acid diol esters, PubMed, 2013. [Link]

-

A. M. O'Connell, P. G. O'Brien, D. G. Thompson, Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates, Journal of Biomolecular Screening, 2010. [Link]

-

R. Williams, pKa Data Compiled by R. Williams, 2022. [Link]

-

C. A. M. Afonso, et al., "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students, Educación Química, 2017. [Link]

-

Mettler Toledo, Streamline pKa Value Determination Using Automated UV/Vis-Titration, Mettler Toledo. [Link]

-

S. Akkar, Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry, DergiPark, 2024. [Link]

-

A. A. Kuchmizhak, et al., Suzuki–Miyaura cross-coupling of the iodobenzene with phenylboronic acid, ResearchGate, 2022. [Link]

-

A. T. Wright, Molecular Boronic Acid-Based Saccharide Sensors, ACS Sensors, 2021. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioconjugation - Wikipedia [en.wikipedia.org]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 17. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of 3-Methoxy-4-nitrophenylboronic Acid: A Keystone for Advanced Organic Synthesis

This technical guide provides a comprehensive theoretical framework for understanding the molecular properties and reactivity of 3-Methoxy-4-nitrophenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical interplay of electronic and steric effects governed by its unique substitution pattern. By leveraging established computational methodologies, we aim to provide a predictive lens into the behavior of this versatile reagent, thereby empowering its strategic application in complex organic synthesis.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The ability to fine-tune the electronic and steric properties of these molecules through aromatic substitution has profound implications for reaction efficiency, selectivity, and scope. This compound is a prime example of a strategically designed reagent. The electron-donating methoxy group and the electron-withdrawing nitro group, positioned at the meta and para positions relative to the boronic acid moiety respectively, create a unique electronic environment that dictates its reactivity. This guide will explore the theoretical underpinnings of this molecule's structure and function, offering a roadmap for its rational deployment in synthetic endeavors.

Molecular Structure and Electronic Landscape: A Computational Perspective

A thorough understanding of the geometric and electronic structure of this compound is fundamental to predicting its chemical behavior. Density Functional Theory (DFT) calculations serve as a powerful tool for this purpose, providing insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

Proposed Computational Methodology

A robust theoretical investigation would employ DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.[1][2] This level of theory is well-suited for optimizing the geometry of organic molecules and calculating a range of electronic properties.

Step-by-Step Protocol for DFT-Based Molecular Characterization:

-

Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is achieved by performing a full geometry optimization without any symmetry constraints. The resulting structure provides key geometric parameters.

-

Frequency Analysis: A frequency calculation is then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also yields thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of charge distribution and intramolecular interactions, such as hyperconjugation. This can reveal the extent of electron delocalization and the nature of the C-B bond.

-

Electrostatic Potential (ESP) Mapping: An ESP map visually represents the charge distribution on the molecular surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Anticipated Structural and Electronic Features

Based on the known effects of the methoxy and nitro substituents, we can anticipate the following features for this compound:

-

Planarity: The phenyl ring and the boronic acid group are expected to be nearly coplanar to maximize conjugation. The nitro group may exhibit some torsion to alleviate steric strain.

-

Bond Lengths: The C-B bond length will be a key parameter of interest, as it influences the transmetalation step in Suzuki-Miyaura coupling. The electron-withdrawing nitro group is expected to shorten this bond, while the electron-donating methoxy group may have a counteracting, albeit weaker, effect.

-

Charge Distribution: The nitro group will significantly withdraw electron density from the aromatic ring, particularly from the ortho and para positions relative to itself. The methoxy group will donate electron density, primarily to the ortho and para positions. This push-pull electronic arrangement will create a highly polarized molecule.

| Predicted Geometric and Electronic Parameters | Anticipated Value/Observation | Rationale |

| C-B Bond Length | Shorter than in unsubstituted phenylboronic acid | Predominant effect of the strong electron-withdrawing nitro group. |

| O-N-O Bond Angle | ~120° | sp² hybridization of the nitrogen atom in the nitro group. |

| HOMO Energy | Lowered relative to methoxyphenylboronic acid | Influence of the electron-withdrawing nitro group. |

| LUMO Energy | Lowered relative to phenylboronic acid | Strong electron-accepting nature of the nitro group. |

| HOMO-LUMO Gap | Relatively small | The push-pull nature of the substituents can narrow the energy gap. |

| Dipole Moment | Significant | High degree of charge separation due to the opposing electronic effects of the substituents. |

Reactivity in Suzuki-Miyaura Cross-Coupling: A Mechanistic Dissection

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the performance of this compound in this reaction is of paramount interest.[3][4] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid plays a crucial role, particularly in the transmetalation step.

The Transmetalation Step: A Rate-Determining Factor

Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. This step is generally favored by electron-rich arylboronic acids. The presence of the strongly electron-withdrawing nitro group in this compound is expected to decelerate this step.[5] However, the electron-donating methoxy group may partially mitigate this deactivating effect. The overall reactivity will be a delicate balance of these opposing electronic influences.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Sources

Methodological & Application

reaction conditions for Suzuki coupling with 3-Methoxy-4-nitrophenylboronic acid

Application Note: Suzuki-Miyaura Coupling of 3-Methoxy-4-nitrophenylboronic Acid

Executive Summary

This technical guide outlines the optimized protocols for the cross-coupling of This compound (CAS: 209919-20-6) with aryl halides. Due to the strong electron-withdrawing nature of the para-nitro group, this substrate presents a specific challenge: accelerated hydrolytic protodeboronation .

While the meta-methoxy group provides some electron density, the para-nitro effect dominates, rendering the C-B bond susceptible to base-catalyzed cleavage before transmetallation can occur. This guide provides two protocols:

-

Protocol A (Standard): For reactive coupling partners (Aryl Iodides/Bromides).

-

Protocol B (Stabilized): For challenging partners (Aryl Chlorides/Sterically hindered) or when protodeboronation is observed.

Chemical Profile & Mechanistic Challenges

Substrate Analysis

-

Compound: this compound

-

Electronic State: Electron-Deficient (π-acidic).

-

Key Structural Feature: The nitro group (-NO₂) at the para position relative to the boronic acid strongly withdraws electron density.

-

Reactivity Implication:

-

Pros: The Lewis acidity of the boron center is increased, facilitating the formation of the boronate complex (the active transmetallating species).

-

Cons: The C-B bond is significantly weakened toward hydrolysis. Under standard basic conditions (pH > 10) and high heat, the rate of protodeboronation (

) often exceeds the rate of transmetallation (

-

The Competition: Transmetallation vs. Protodeboronation

The success of this reaction hinges on kinetic control. We must maximize

Figure 1: Kinetic competition in the catalytic cycle. The electron-withdrawing nitro group accelerates the path to the Byproduct.

Optimization Matrix

The following table summarizes the variable adjustments required to shift the kinetics in favor of coupling.

| Parameter | Standard Condition | Optimized for 3-OMe-4-NO₂-PhB(OH)₂ | Rationale |

| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ or KF | Carbonates can be too basic (high pH), accelerating deboronation. Phosphates provide a buffering effect; Fluorides allow anhydrous activation. |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd-SPhos | Bidentate ligands (dppf) increase stability. Bulky biaryl phosphines (SPhos) accelerate transmetallation, outcompeting decomposition. |

| Solvent | DMF or MeOH | Dioxane or Toluene | Protic solvents (alcohols) can serve as proton sources for deboronation. Aprotic/non-polar solvents are safer. |

| Water | High volume (1:1) | Low volume (5-10%) or None | Minimizing water concentration reduces the concentration of the hydrolytic agent. |

Experimental Protocols

Protocol A: The Robust Method (High Throughput)

Best for: Coupling with Aryl Bromides and Iodides where the partner is stable.

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 236 mg), Pd(dppf)Cl₂ (0.03 mmol, 24 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

React: Heat the mixture to 80°C for 4–12 hours.

-

Note: Do not exceed 90°C to minimize deboronation.

-

-

Monitor: Check via TLC or LCMS. Look for the disappearance of the halide. If the boronic acid is consumed but halide remains, add more boronic acid (0.5 equiv).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Stabilized" Method (Challenging Substrates)

Best for: Aryl Chlorides, sterically hindered partners, or if Protocol A yields <50%.

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Or use precatalyst XPhos Pd G2)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio) or Anhydrous Toluene

Step-by-Step:

-

Pre-complexation (Optional but recommended): In the reaction vessel, mix Pd(OAc)₂ and SPhos in Toluene under inert atmosphere for 10 mins to form the active catalyst species.

-

Charge: Add the Aryl Halide, Boronic Acid, and solid K₃PO₄.

-

Solvent System: Add Toluene (solvent) and a minimal amount of water (0.5 mL per 5 mL Toluene).

-

Why? K₃PO₄ requires trace water to dissolve and act as a base, but keeping the water phase minimal reduces the hydrolysis of the boronic acid.

-

-

React: Heat to 100°C vigorously stirring. The high activity of the SPhos-Pd catalyst allows the coupling to finish rapidly (often < 2 hours), beating the decomposition rate.

-

Workup: Standard extraction (EtOAc/Water).

Troubleshooting & Decision Logic

Use this logic flow to diagnose low yields.

Figure 2: Troubleshooting logic for common failure modes.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

applications of 3-Methoxy-4-nitrophenylboronic acid in materials science

Application Note: 3-Methoxy-4-nitrophenylboronic Acid in Advanced Materials Science

Executive Summary

This compound (CAS: 1377248-58-2) is a versatile organoboron building block that bridges the gap between organic synthesis, optoelectronics, and biosensing.[1] Unlike simple phenylboronic acids, this trisubstituted scaffold integrates three distinct functional handles:

-

Boronic Acid: Enables Suzuki-Miyaura cross-coupling and reversible diol binding (sugar sensing).

-

Nitro Group: Acts as a strong electron-withdrawing group (EWG), a fluorescence quencher, and a "masked" primary amine for orthogonal functionalization.

-

Methoxy Group: Provides electron-donating (EDG) character, enhancing solubility and tuning the optoelectronic band gap.

This guide details protocols for utilizing this reagent in the synthesis of "push-pull" conjugated systems, stimuli-responsive polymers, and dual-mode biosensors.[1]

Part 1: Optoelectronic Material Synthesis

Concept: The "Push-Pull" Electronic Modulation

In organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs), band gap engineering is critical.[1] The 3-methoxy-4-nitrophenyl moiety serves as an excellent terminal unit or side-chain modifier.[1] The methoxy group (donor) and nitro group (acceptor) create an internal charge transfer (ICT) state, which can be fine-tuned by coupling to extended

Protocol 1: High-Efficiency Suzuki-Miyaura Polymerization

Objective: To incorporate the 3-methoxy-4-nitrophenyl motif into a poly(fluorene) backbone for band-gap tuning.[1]

Reagents:

-

Monomer A: 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester[1]

-

Monomer B: 2,7-Dibromo-9,9-dioctylfluorene[1]

-

End-Capper: this compound (acts as a monofunctional chain terminator to install the nitro-functionalized end group).

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Dioxane (1:1 v/v)

Workflow:

-

Degassing: Charge a Schlenk flask with Monomer A (1.0 eq) and Monomer B (0.98 eq). Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous Toluene/Dioxane and degas the solvent via bubbling Argon for 20 mins.

-

Catalysis: Add Pd(PPh

) -

Polymerization: Heat to 85°C for 48 hours under vigorous stirring.

-

End-Capping (Critical Step):

-

Step A: Add This compound (1.5 eq relative to Monomer B) to cap the aryl-halide ends. Stir for 6 hours.

-

Step B: Add Bromobenzene to cap the residual boronate ends.

-

-

Purification: Precipitate into cold methanol. Filter and Soxhlet extract with acetone (to remove oligomers) followed by chloroform (to collect polymer).

Data Analysis:

| Parameter | Value | Note |

|---|---|---|

| Yield | 75-85% | Typical for Suzuki Polycondensation |

| M

Part 2: Stimuli-Responsive Biosensors

Concept: The Dual-Trigger Mechanism

This molecule is ideal for constructing "AND" logic gate sensors.

-

Trigger 1 (Sugar Binding): The boronic acid forms a cyclic ester with 1,2- or 1,3-diols (e.g., Glucose, Sialic Acid), altering the Lewis acidity of the boron center.

-

Trigger 2 (Reductive Environment): The nitro group quenches fluorescence via Photoinduced Electron Transfer (PET). Reduction to an amine (by hypoxia or nitroreductase enzymes) abolishes PET, restoring fluorescence.

Protocol 2: Diol-Binding Fluorescence Assay

Objective: To demonstrate glucose sensing capabilities using a soluble derivative.

Reagents:

-

Probe: this compound (100

M in DMSO). -

Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (physiological) and pH 9.0 (optimal for boronate formation).

-

Analyte: D-Glucose (0 - 50 mM).[1]

Step-by-Step:

-

Preparation: Dilute the Probe stock into PBS to a final concentration of 10

M. -

Titration: Add aliquots of Glucose stock solution.

-

Incubation: Allow 5 minutes for equilibrium at 25°C.

-

Measurement: Record UV-Vis absorbance (monitor shift in

from ~280nm to ~310nm upon ester formation) and Fluorescence emission (Excitation: 330 nm).-

Note: The nitro group will keep background fluorescence low.

-

-

Chemical Reduction (Optional "Turn-On" Check): Add 10 eq of Sodium Dithionite (Na

S

Visualizing the Sensing Pathway:

Caption: Logic flow for dual-mode sensing. The nitro group acts as a master switch for fluorescence, while boronic acid binding modulates electronic properties.

Part 3: Surface Functionalization Strategy

Concept: The "Masked" Amine Anchor

Directly coupling aniline derivatives can be difficult due to catalyst poisoning by the free amine. This compound bypasses this by serving as a robust, non-poisoning precursor.[1] Once coupled to a surface (e.g., aryl halide functionalized silica or carbon nanotube), the nitro group is reduced to a primary amine, ready for bioconjugation (e.g., NHS-ester coupling).

Protocol 3: Surface Immobilization and Activation

Substrate: Brominated Polystyrene Beads or Aryl-Bromide functionalized Glass Slides.

-

Coupling (Suzuki):

-

Submerge substrate in a solution of this compound (20 mM), Pd(OAc)

(1 mol%), and SPhos (2 mol%) in Toluene/Water (10:1).[1] -

Heat at 70°C for 12 hours. Wash extensively with Toluene, MeOH, and Water.

-

-

Activation (Reduction):

-

Submerge the nitro-functionalized surface in a solution of SnCl

-

Heat at 60°C for 2 hours.

-

Result: Surface color typically shifts from pale yellow (nitro) to colorless/faint brown (amine).

-

-

Validation:

-

Treat with Fluorescein Isothiocyanate (FITC).

-

Wash and image. Only the reduced amine surface will fluoresce green.

-

Experimental Workflow Diagram:

Caption: Step-wise modification of aryl-halide surfaces to active amine surfaces using the nitro-boronic precursor.

References

-

Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Boronic Acid Sensors: James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid.[3] Angewandte Chemie International Edition, 35(17), 1910-1922. Link

-

Nitro-Group Reduction Strategies: Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development, 22(4), 430–445. Link

-

Compound Data: PubChem Compound Summary for CID 2773552 (Related 4-Nitrophenylboronic acid derivatives). Link

-

Fluorescent Sensing Mechanisms: Callan, J. F., de Silva, A. P., & Magri, D. C. (2005). Luminescent sensors and switches in the early 21st century. Tetrahedron, 61(36), 8551-8588. Link

Sources

Application Note: Cross-Coupling Protocol for 3-Methoxy-4-nitrophenylboronic Acid

Critical Advisory: Chemical Identity Verification

Discrepancy Alert: The topic request specifies 3-Methoxy-4-nitrophenylboronic acid but provided CAS 209919-30-2.

-

Correct CAS for this compound: 1377248-58-2 (or 871332-97-7 for related esters).

-

CAS 209919-30-2: Corresponds to 4-Chloro-2-methylphenylboronic acid.[1][2]

Action: This protocol is engineered specifically for This compound (Structure: Phenyl ring with 1-B(OH)₂, 3-OMe, 4-NO₂). Ensure you are using the correct reagent, as the electronic properties of the chloro-methyl variant are vastly different.

Part 1: Strategic Analysis & Mechanistic Insight

Electronic Profile: The "Deactivated" Nucleophile

This compound presents a specific challenge in Suzuki-Miyaura coupling due to its electronic environment.

-

4-Nitro Group (

): A strong electron-withdrawing group (EWG) that significantly decreases the electron density of the aryl ring. -

3-Methoxy Group (

): While typically an electron donor, in the meta position relative to boron, its inductive electron-withdrawing effect dominates over resonance donation.

Mechanistic Consequence: The resulting arylboronic acid is electron-deficient . In the catalytic cycle, the transmetallation step involves the nucleophilic attack of the arylboronate species onto the electrophilic Palladium(II) center. Electron deficiency makes the aryl group a weaker nucleophile, rendering transmetallation the rate-limiting step .

Stability Risk: Protodeboronation

While electron-rich boronic acids are prone to acid-catalyzed deboronation, electron-deficient species like this compound are susceptible to base-catalyzed protodeboronation .

-

Mechanism: The base forms a tetrahedral boronate "ate" complex

. If transmetallation is slow (due to the EWG), the complex may undergo ipso-substituent cleavage, replacing the boron with a proton. -

Mitigation: Avoid harsh hydroxide bases (NaOH, KOH) if yields are low. Use mild carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) and control water content.

Part 2: Experimental Workflow & Decision Matrix

Optimization Matrix

Do not rely on a single set of conditions. Select the system based on your coupling partner (Aryl Halide).

| Parameter | System A: Standard (Robust) | System B: High Performance (Challenging) | System C: Anhydrous (Labile) |

| Target | Aryl Bromides/Iodides | Aryl Chlorides / Steric Hindrance | Base-sensitive / Rapid Deboronation |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4-8 mol%) | Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%) |

| Ligand Rationale | Standard triphenylphosphine is sufficient for reactive halides. | SPhos is electron-rich and bulky; accelerates oxidative addition and facilitates transmetallation of deactivated boronates. | Simple system; Fluoride activation avoids hydroxide formation. |

| Base | Na₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | CsF (2.0 - 3.0 equiv) |

| Solvent | DME / H₂O (2:1) | Toluene / H₂O (10:1) or Dioxane / H₂O | DME (Anhydrous) |

| Temperature | 80°C | 100°C | 80°C |

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

Caption: Kinetic competition in the coupling of electron-deficient boronic acids. The Nitro group slows transmetallation, increasing the residence time of the labile boronate complex, raising deboronation risk.

Part 3: Detailed Protocol (System B: High Performance)

This protocol utilizes Buchwald's SPhos ligand , which creates a highly active catalyst system capable of overcoming the sluggish reactivity of nitro-substituted boronic acids.

Reagents & Equipment

-

Aryl Halide: 1.0 equiv (e.g., 1.0 mmol)

-

Boronic Acid: this compound (1.2 - 1.5 equiv)

-

Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv / 2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv / 8 mol%)

-

Note: Higher ligand-to-metal ratio (2:1 to 4:1 relative to Pd metal) stabilizes the active species.

-

-

Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (2.0 equiv)

-

Solvent: Toluene and Water (degassed).

-

Inert Gas: Argon or Nitrogen (Balloon or Manifold).

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

-

In a dry vial, weigh Pd₂(dba)₃ (18.3 mg for 1 mmol scale) and SPhos (32.8 mg).

-

Add 1.0 mL of anhydrous Toluene.

-

Stir at room temperature for 5-10 minutes under inert atmosphere. The solution should turn from dark purple/black to a lighter orange/red, indicating ligation.

Step 2: Reaction Assembly

-

To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add:

-

Aryl Halide (1.0 mmol)

-

This compound (236 mg, 1.2 mmol)

-

K₃PO₄ (425 mg, 2.0 mmol)

-

-

Seal the vessel and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill x3).

-

Add the Pre-complexed Catalyst Solution (from Step 1) via syringe.

-

Add remaining solvent: 3.0 mL Toluene and 0.4 mL Degassed Water (Total solvent ratio ~10:1).

-

Why minimal water? Sufficient to dissolve the base and activate the boron, but minimizes the concentration of free hydroxide that causes deboronation.

-

Step 3: Execution

-

Heat the reaction mixture to 100°C with vigorous stirring.

-

Vigorous stirring is essential for the biphasic system.

-

-